Ido1-IN-14

IDO1 inhibition Enzymatic assay Reference compound

Researchers standardizing IDO1 inhibition assays often struggle to find a moderately potent reference compound that generates reliable dose-response curves without early plateau. Ido1-IN-14 (compound 4a), a non-covalent N-hydroxypyridine carboximidamide inhibitor with an IC50 of 396.9 nM, solves this by providing a reproducible benchmark for normalizing inter-assay variability. - Defined IC50 of 396.9 nM (HeLa EC50 3393 nM) enables full-range dose-response curves for quantitative comparison of novel inhibitors. - Unique non-covalent scaffold supports derivatization and medicinal chemistry optimization campaigns. - Moderate cellular potency allows titration of partial IDO1 pathway inhibition for threshold and combination studies.

Molecular Formula C18H12Cl2FN3O2
Molecular Weight 392.2 g/mol
Cat. No. B15145173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-14
Molecular FormulaC18H12Cl2FN3O2
Molecular Weight392.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)C(=NC3=CC(=C(C=C3)F)Cl)NO
InChIInChI=1S/C18H12Cl2FN3O2/c19-12-2-1-3-14(8-12)26-17-7-4-11(10-22-17)18(24-25)23-13-5-6-16(21)15(20)9-13/h1-10,25H,(H,23,24)
InChIKeyPBWLJKDKBRGFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1-IN-14: IDO1 Inhibitor Reference Compound


Ido1-IN-14 (also designated as compound 4a) is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion via the kynurenine pathway. It is characterized as a non-covalent, N-hydroxypyridine carboximidamide derivative with a reported inhibitory activity in the sub-micromolar range .

Ido1-IN-14 vs. Clinical IDO1 Inhibitors


IDO1 inhibitors exhibit vast differences in potency (ranging from picomolar to micromolar), binding modes (heme-competitive vs. apo-enzyme), and selectivity profiles against related enzymes like IDO2 and TDO [1]. A compound like Ido1-IN-14, with its moderate potency and distinct chemical scaffold, serves a specific role as a tool compound for benchmarking or as a starting point for medicinal chemistry optimization, whereas a highly potent clinical candidate like Epacadostat (IC50 ~10 nM) is suited for therapeutic modeling . Substituting one for the other without accounting for these quantitative differences invalidates experimental results and confounds structure-activity relationship (SAR) studies.

Ido1-IN-14 Quantitative Benchmarks


Biochemical Inhibition Potency

In a biochemical assay using recombinant human IDO1, Ido1-IN-14 demonstrated an IC50 value of 396.9 nM . This places its potency in the mid-nanomolar range, which is significantly lower than clinical candidates like Epacadostat (IC50 ~10 nM) or the heme-displacing inhibitor BMS-986205 (IC50 ~1.7 nM) . This intermediate activity makes Ido1-IN-14 a suitable reference compound for assays where a highly potent inhibitor would saturate the system or mask subtle SAR effects.

IDO1 inhibition Enzymatic assay Reference compound

Cellular Activity in HeLa Cells

In a cellular context using IFN-γ stimulated HeLa cells, Ido1-IN-14 inhibits IDO1-mediated kynurenine production with an EC50 of 3393 nM . This represents an approximate 8.5-fold shift in potency compared to the biochemical assay, a common phenomenon reflecting cellular permeability and target engagement. This cellular EC50 is a critical differentiator from more permeable or potent inhibitors like Epacadostat, which has a reported cellular IC50 of ~52 nM in mouse IDO1-transfected HEK293/MSR cells .

Cellular IDO1 assay HeLa cells EC50

Chemical Scaffold and Binding Mode

Ido1-IN-14 is a non-covalent inhibitor derived from an N-hydroxypyridine carboximidamide scaffold . This contrasts with the mechanism of heme-displacing inhibitors like BMS-986205 or the hydroxylamidine-based Epacadostat. The unique scaffold of Ido1-IN-14 provides a distinct chemical starting point for medicinal chemistry optimization, as evidenced by its mention in the context of structural modification studies [1]. Its binding mode, elucidated through crystallographic studies of related compounds, suggests it occupies the active site without covalently modifying the heme cofactor [2].

Medicinal chemistry Structure-activity relationship Binding mode

Ido1-IN-14 Optimal Applications


Biochemical Reference Standard

Given its defined IC50 of 396.9 nM, Ido1-IN-14 serves as an ideal reference compound for normalizing IDO1 inhibition assays. Its moderate activity allows for the generation of a reliable dose-response curve that does not plateau at very low concentrations, providing a benchmark against which more potent or novel inhibitors can be quantitatively compared .

SAR Studies with Distinct Scaffold

The non-covalent, N-hydroxypyridine carboximidamide scaffold of Ido1-IN-14 offers a unique chemical template for medicinal chemists. It is well-suited for derivatization and optimization campaigns aimed at improving potency or pharmacokinetic properties, as highlighted in follow-up SAR studies where its core structure was modified to enhance activity [1].

Cellular Probe for Partial IDO1 Inhibition

The moderate cellular EC50 of 3393 nM in HeLa cells makes Ido1-IN-14 a useful tool for studying the biological consequences of partial IDO1 pathway inhibition. Unlike potent clinical inhibitors that may completely ablate kynurenine production, Ido1-IN-14 can be used to titrate the level of IDO1 activity, which is valuable for investigating the threshold of immunosuppression or for combination studies where complete IDO1 blockade is not the goal .

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